molecular formula C18H23NaO3S B1681042 Sodium dibunate CAS No. 14992-59-7

Sodium dibunate

Cat. No. B1681042
CAS RN: 14992-59-7
M. Wt: 342.4 g/mol
InChI Key: XYEXKDCAGSHWSD-UHFFFAOYSA-M
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Description

Sodium Dibunate is the sodium salt of dibunic acid . It is used as a cough suppressant . It has a role as an antitussive . It is an organic sodium salt and an organosulfonate salt . It contains a dibunate .


Molecular Structure Analysis

The molecular formula of Sodium Dibunate is C18H23NaO3S . The molecular weight is 342.4 g/mol . The IUPAC name is sodium;2,6-di tert -butylnaphthalene-1-sulfonate .


Physical And Chemical Properties Analysis

Sodium Dibunate has a molecular weight of 342.43 . The percent composition is C 63.14%, H 6.77%, Na 6.71%, O 14.02%, S 9.36% .

Scientific Research Applications

Nephrotoxicity Mitigation

Sodium butyrate (NaBu), a form of Sodium dibunate, has been studied for its potential to attenuate nephrotoxicity. In a study by Sun et al. (2013), sodium butyrate was found to significantly reduce nephrotoxicity induced by gentamicin in rats. This protective effect was mediated by increasing renal antioxidant enzymes activity and the expression of the prohibitin protein, offering a new perspective on its therapeutic use in kidney-related conditions.

Anticancer Properties

Sodium dibunate has demonstrated promising anticancer effects in various studies. For instance, Wang et al. (2013) explored its effects on hepatocellular carcinoma cells. Sodium butyrate inhibited cell growth and induced apoptosis, making it a potential candidate for cancer therapy. Additionally, Forouzesh & Talebi (2018) found that sodium butyrate inhibited the growth of colon cancer cells, suggesting its applicability in colorectal cancer treatment.

Cardiac Hypertrophy Prevention

In the context of cardiac health, Zhang et al. (2019) investigated the effect of Sodium butyrate on angiotensin II-induced cardiac hypertrophy. Their findings indicated that Sodium butyrate attenuates cardiac hypertrophy by inhibiting the COX2/PGE2 pathway, suggesting a novel approach to managing this condition.

Oxidative Stress and Antioxidant Activities

Sodium dibunate has been studied for its role in oxidative stress and antioxidant activities. Louis et al. (2004) found that sodium butyrate induced apoptosis in breast cancer cells, associated with oxidative stress, depletion of intracellular glutathione levels, and increased activities of several antioxidant enzymes.

Pharmacokinetics and Drug Interaction Studies

The pharmacokinetics of sodium dibunate and its interaction with other drugs have been a subject of research. For example, Bedada et al. (2017) studied the influence of piperine treatment on the pharmacokinetics of diclofenac, a drug structurally related to sodium dibunate. The results suggested that the combination therapy might help reduce the dosage and incidence of side effects.

Safety And Hazards

When handling Sodium Dibunate, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

sodium;2,6-ditert-butylnaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEXKDCAGSHWSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046905
Record name Sodium dibunate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dibunate

CAS RN

14992-59-7
Record name Sodium dibunate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dibunate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dibunate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM DIBUNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRS4SO3K8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Sevelius - dtb.bmj.com
In a recent article (Drug Therap. Bull. April 30, 1965, p. 33) we mentioned that Asilone (Berk) and Diovol (Wallace) cost considerably more than other antacid preparations. The …
Number of citations: 2 dtb.bmj.com
NA Mochort, NN Seredinskaya, LV Kirichok, TI Tupka… - ifp.kiev.ua
… We studied the influence of combined medication, containing sodium dibunate, ephedrine hydrochloride, sodium camphosul fonate on pulmonary function in experimental pneumonia. …
Number of citations: 0 www.ifp.kiev.ua
IJ Onakpoya, CJ Heneghan… - … and Drug Safety, 2017 - Wiley Online Library
Purpose We have identified human medicinal products for which animal data were used as evidence for withdrawal, determined whether the adverse reactions were reported in humans…
Number of citations: 3 onlinelibrary.wiley.com
J Homsi, D Walsh, KA Nelson - Supportive care in cancer, 2001 - Springer
Cough is a defense mechanism that prevents the entry of noxious materials into the respiratory system and clears foreign materials and excess secretions from the lungs and respiratory …
Number of citations: 82 link.springer.com
CJ Tai, M El-Shazly, TY Wu, KT Lee, D Csupor… - Planta …, 2015 - thieme-connect.com
Aconite species have played an important role in human history. Aconitum species have been used worldwide as poisons as well as remedies. Their potential in targeting several …
Number of citations: 47 www.thieme-connect.com
S Venkateswarlu, GN Murty… - Journal of …, 2021 - Wiley Online Library
… acid, methanesulfonic acid; detergents and surfactants such as alkylbenzene sulfonates; food dyes such as p-cresidinesulfonic acid; antitussives such as sodium dibunate; antiulcer …
Number of citations: 2 onlinelibrary.wiley.com
AS Banner - Lung, 1986 - Springer
Cough is one of a group of defensive respiratory reflexes. The reflex is a complex one, with the afferent pathway within the vagus nerve, and the efferent pathway within the somatic …
Number of citations: 74 link.springer.com
C OOCCH - europepmc.org
P1tarmacology.-This drug acts by direct contact with the mucous membrane of the large bowel. It has little or no action in the small bowel, from which it is not absorbed. In the large …
Number of citations: 2 europepmc.org
C OOCCH - ncbi.nlm.nih.gov
P1tarmacology.-This drug acts by direct contact with the mucous membrane of the large bowel. It has little or no action in the small bowel, from which it is not absorbed. In the large …
Number of citations: 6 www.ncbi.nlm.nih.gov
DATQ CHARLOTTE'S - ncbi.nlm.nih.gov
DISCUSSION AT QUEEN CHARLOTTE'S A discussion for general practitioners was held on February 24 in the Postgraduate Institute of Obstetrics at Queen Charlotte's Hospital. …
Number of citations: 3 www.ncbi.nlm.nih.gov

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